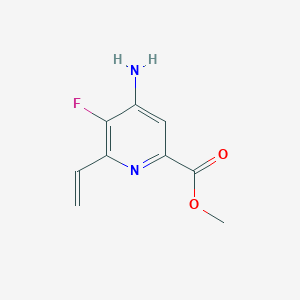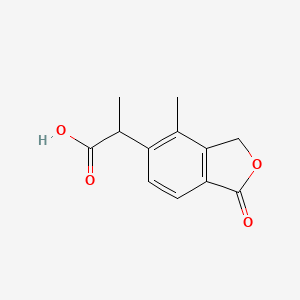
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid
描述
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid is a synthetic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-acetamido-6-chloro-3-indoleacrylic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The subsequent steps involve chlorination and acetamidation to introduce the chloro and acetamido groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by chlorination and acetamidation under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of alpha-acetamido-6-chloro-3-indoleacrylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for the aryl hydrocarbon receptor (AhR), modulating gene expression and cellular responses . The compound’s effects on cellular pathways can lead to various biological outcomes, such as anti-inflammatory or anticancer effects.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with growth-regulating properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: Its chloro and acetamido groups differentiate it from other indole derivatives, providing unique reactivity and interaction profiles .
属性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC 名称 |
2-acetamido-3-(6-chloro-1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-6,15H,1H3,(H,16,17)(H,18,19) |
InChI 键 |
SECOIPRQPZCVBL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(=CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one oxime](/img/structure/B8299394.png)
![10-Ethyl-8-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8299396.png)






![2-Methyl-2-[(quinolin-4-ylmethyl)-amino]-propionic acid methyl ester](/img/structure/B8299448.png)


![[6-(1-Amino-cyclopropyl)-pyridin-3-yl]-dimethyl-amine](/img/structure/B8299477.png)
![2-[1-(2-Fluoro-4-nitrophenyl)piperidin-4-yl]ethylamine](/img/structure/B8299486.png)
